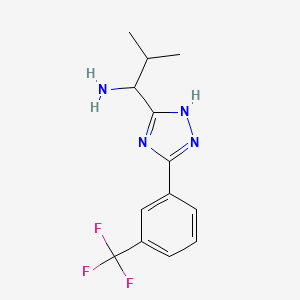

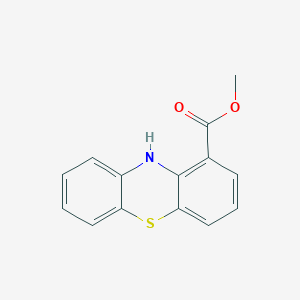

![molecular formula C14H14N2O4 B12109910 Methyl 2-{2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-1-yl}acetate](/img/structure/B12109910.png)

Methyl 2-{2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-1-yl}acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-{2,5-ジオキソ-2',3'-ジヒドロスピロ[イミダゾリジン-4,1'-インデン]-1-イル}酢酸メチルは、そのユニークなスピロ構造によって特徴付けられる複雑な有機化合物です。

準備方法

合成経路と反応条件

2-{2,5-ジオキソ-2',3'-ジヒドロスピロ[イミダゾリジン-4,1'-インデン]-1-イル}酢酸メチルの合成は、通常、適切なケトンと炭酸アンモニウムおよびシアン化カリウムをエタノール溶液中で反応させることを伴います。 この反応は、スピロ構造の形成を促進するために、しばしばオートクレーブ内で高温で行われます .

工業的製造方法

この化合物の工業的製造方法は十分に文書化されていませんが、それらは、おそらく、実験室での合成手順の規模拡大を伴うでしょう。これには、高収率と高純度を確保するための反応条件の最適化と、試薬と反応条件を扱うための安全対策の実施が含まれます。

化学反応の分析

反応の種類

2-{2,5-ジオキソ-2',3'-ジヒドロスピロ[イミダゾリジン-4,1'-インデン]-1-イル}酢酸メチルは、次のようなさまざまな化学反応を起こす可能性があります。

酸化: この化合物は、対応するカルボン酸を形成するために酸化することができます。

還元: 還元反応は、化合物を対応するアルコールに変換することができます。

置換: この化合物は、官能基が他の求核剤によって置換される求核置換反応に関与することができます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、酸化用の過マンガン酸カリウムなどの酸化剤、還元用の水素化リチウムアルミニウムなどの還元剤、置換反応用のナトリウムメトキシドなどの求核剤が含まれます。反応は、一般的に、選択性と収率を確保するために、制御された温度とpH条件下で行われます。

生成される主な生成物

これらの反応から生成される主な生成物は、反応の種類と使用される試薬によって異なります。たとえば、酸化反応はカルボン酸を生じ、還元反応はアルコールを生じ、置換反応は元の化合物のさまざまな置換誘導体を生じます。

科学的研究の応用

2-{2,5-ジオキソ-2',3'-ジヒドロスピロ[イミダゾリジン-4,1'-インデン]-1-イル}酢酸メチルには、いくつかの科学研究における応用があります。

化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。

生物学: この化合物は、酵素や受容体との相互作用など、潜在的な生物活性について研究されています。

医学: 医薬品開発における使用など、その潜在的な治療的応用を調べるための研究が進行中です。

作用機序

2-{2,5-ジオキソ-2',3'-ジヒドロスピロ[イミダゾリジン-4,1'-インデン]-1-イル}酢酸メチルの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。この化合物のスピロ構造により、これらの標的の活性部位に適合し、それらの活性を阻害または調節することが可能になります。 この相互作用は、標的と化合物が使用されるコンテキストに応じて、さまざまな生物学的効果をもたらす可能性があります .

類似の化合物との比較

類似の化合物

類似の化合物には次のようなものがあります。

- 1',3'-ジヒドロ-スピロ(イミダゾリジン-4,2'-(2H)インデン)-2,5-ジオン

- 2-(2,5-ジオキソ-2',3'-ジヒドロ-1H-スピロ[イミダゾリジン-4,1'-インデン]-1-イル)-N-(2-メトキシジベンゾ[b,d]フラン-3-イル)アセトアミド

独自性

2-{2,5-ジオキソ-2',3'-ジヒドロスピロ[イミダゾリジン-4,1'-インデン]-1-イル}酢酸メチルは、その特定のスピロ構造が、異なる化学的および生物学的特性を与えるため、ユニークです。

類似化合物との比較

Similar Compounds

Similar compounds include:

- 1’,3’-Dihydro-spiro(imidazolidine-4,2’-(2H)indene)-2,5-dione

- 2-(2,5-Dioxo-2’,3’-dihydro-1H-spiro[imidazolidine-4,1’-inden]-1-yl)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide

Uniqueness

Methyl 2-{2,5-dioxo-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-1-yl}acetate is unique due to its specific spiro structure, which imparts distinct chemical and biological properties

特性

分子式 |

C14H14N2O4 |

|---|---|

分子量 |

274.27 g/mol |

IUPAC名 |

methyl 2-(2',5'-dioxospiro[1,2-dihydroindene-3,4'-imidazolidine]-1'-yl)acetate |

InChI |

InChI=1S/C14H14N2O4/c1-20-11(17)8-16-12(18)14(15-13(16)19)7-6-9-4-2-3-5-10(9)14/h2-5H,6-8H2,1H3,(H,15,19) |

InChIキー |

FYUQSPKYDCVNSO-UHFFFAOYSA-N |

正規SMILES |

COC(=O)CN1C(=O)C2(CCC3=CC=CC=C32)NC1=O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

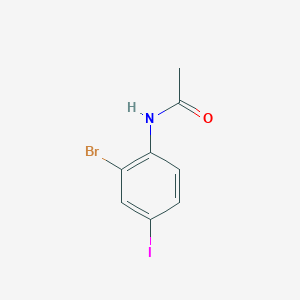

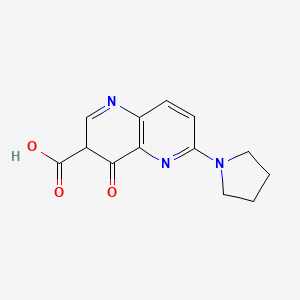

![2-{(5Z)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pentanoic acid](/img/structure/B12109842.png)

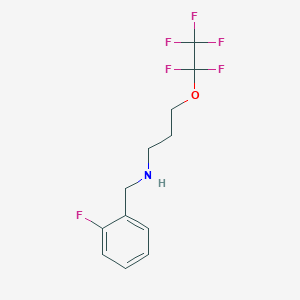

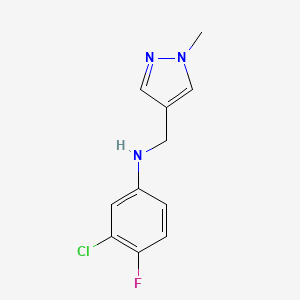

![Butanoic acid, 2-[(4-chlorophenyl)sulfonyl]-3-methyl-](/img/structure/B12109857.png)

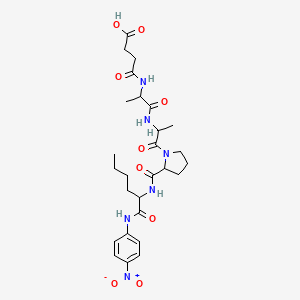

![Trimethyl-[[2-(2,3,4,5,6-pentafluorophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-4-ium-5-yl]-diphenylmethoxy]silane;tetrafluoroborate](/img/structure/B12109880.png)